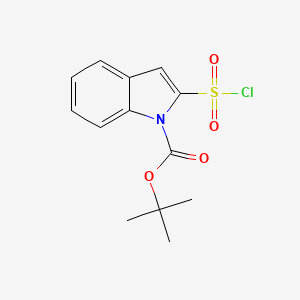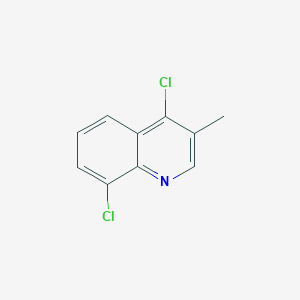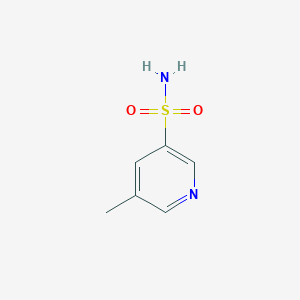
5-Méthylpyridine-3-sulfonamide
Vue d'ensemble
Description
5-Methylpyridine-3-sulfonamide is a molecule with the molecular formula C6H8N2O2S . It is a type of sulfonamide, which is a functional group that forms the basis of several groups of drugs .
Molecular Structure Analysis
The molecular structure of 5-Methylpyridine-3-sulfonamide consists of a pyridine ring with a methyl group at the 5th position and a sulfonamide group at the 3rd position .Physical And Chemical Properties Analysis
5-Methylpyridine-3-sulfonamide has an average mass of 172.205 Da and a monoisotopic mass of 172.030655 Da .Applications De Recherche Scientifique
Chimie médicinale : activité antitumorale
Les dérivés de la 5-méthylpyridine-3-sulfonamide ont été étudiés pour leurs propriétés antitumorales potentielles. La capacité du composé à inhiber l'activité des kinases, en particulier la kinase PI3Kα, en fait un candidat pour la recherche sur le traitement du cancer . Ces dérivés peuvent être synthétisés sous des formes énantiomériquement pures, permettant d'étudier l'impact de la stéréochimie sur l'activité biologique.
Agriculture : développement de pesticides
Dans le secteur agricole, les structures de pyridinesulfonamide sont essentielles au développement de nouveaux pesticides. Leur capacité à former des liaisons hydrogène faibles et à augmenter l'acidité par rapport aux groupes amides les rend aptes à créer des produits agrochimiques plus efficaces et plus sélectifs . Cela peut conduire au développement de pesticides plus efficaces et ayant un impact environnemental réduit.
Chimie industrielle : couplage Suzuki–Miyaura
Le composé est utilisé en chimie industrielle, en particulier dans le processus de couplage Suzuki–Miyaura. Cette réaction est une méthode largement utilisée pour former des liaisons carbone-carbone, et les réactifs organoborés dérivés des pyridinesulfonamides sont appréciés pour leur stabilité et leur caractère environnemental bénin .
Sciences de l'environnement : traitement de l'eau
Les composés sulfonamide, y compris la this compound, sont étudiés pour leur rôle dans les processus de traitement de l'eau. Leur forte résistance à la biodégradation et leur activité biologique soulèvent des inquiétudes quant à la propagation de la résistance aux antimicrobiens, ce qui nécessite des recherches sur leur élimination des sources d'eau .
Science des matériaux : développement de matériaux fonctionnels
Les dérivés de la pyridinesulfonamide sont étudiés pour leur utilisation dans le développement de matériaux fonctionnels. Leurs propriétés physicochimiques uniques, telles que la capacité à former des complexes avec les métaux et à participer à des réactions redox, les rendent précieux dans ce domaine .
Chimie analytique : développement d'aptamères à large spécificité
En chimie analytique, des aptamères à large spécificité basés sur la this compound ont été développés pour la détection de divers sulfonamides. Ces aptamères peuvent être utilisés dans des tests colorimétriques, offrant une méthode de détection simultanée de plusieurs composés .
Mécanisme D'action
Target of Action
5-Methylpyridine-3-sulfonamide is a type of sulfonamide, a class of drugs that have a wide range of pharmacological activities . The primary targets of sulfonamides are enzymes involved in the synthesis of folic acid, which is essential for the production of DNA in bacteria .
Mode of Action
Sulfonamides, including 5-Methylpyridine-3-sulfonamide, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . They inhibit the enzymes involved in the conversion of PABA to folic acid, thereby preventing the synthesis of DNA and inhibiting bacterial growth .
Biochemical Pathways
The inhibition of folic acid synthesis affects several biochemical pathways. The most significant is the disruption of DNA synthesis, as folic acid is a precursor to the nucleotides required for DNA replication . This disruption can lead to cell death in rapidly dividing cells, such as bacteria .
Pharmacokinetics
It has been suggested that modifications to the sulfonamide structure can lead to increased biochemical and cellular potency and improved oral exposure
Result of Action
The primary result of the action of 5-Methylpyridine-3-sulfonamide is the inhibition of bacterial growth. By preventing the synthesis of folic acid, the compound disrupts DNA synthesis and inhibits the proliferation of bacteria .
Analyse Biochimique
Biochemical Properties
5-Methylpyridine-3-sulfonamide plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as carbonic anhydrase and dihydropteroate synthetase. These interactions are crucial as they can inhibit or activate the enzymes, thereby affecting the biochemical pathways they are involved in. For instance, the interaction with carbonic anhydrase can inhibit its activity, leading to a decrease in the conversion of carbon dioxide to bicarbonate and protons .
Cellular Effects
5-Methylpyridine-3-sulfonamide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the proliferation of certain cell types by modulating signaling pathways such as the MAPK/ERK pathway. Additionally, it can alter gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes . This compound also impacts cellular metabolism by inhibiting enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of 5-Methylpyridine-3-sulfonamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to the active sites of enzymes such as carbonic anhydrase and dihydropteroate synthetase, inhibiting their activity. This inhibition can lead to downstream effects on biochemical pathways and cellular processes. Additionally, 5-Methylpyridine-3-sulfonamide can interact with transcription factors, leading to changes in gene expression and subsequent alterations in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methylpyridine-3-sulfonamide can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 5-Methylpyridine-3-sulfonamide is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation and gene expression .
Dosage Effects in Animal Models
The effects of 5-Methylpyridine-3-sulfonamide vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as inhibiting specific enzymes and modulating cellular processes. At high doses, it can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular function . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical or cellular effects without causing toxicity .
Metabolic Pathways
5-Methylpyridine-3-sulfonamide is involved in various metabolic pathways, interacting with enzymes and cofactors that play a role in its metabolism. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further interact with other biomolecules . The effects on metabolic flux and metabolite levels depend on the specific pathways and enzymes involved in the metabolism of 5-Methylpyridine-3-sulfonamide .
Transport and Distribution
The transport and distribution of 5-Methylpyridine-3-sulfonamide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by transporters such as organic anion transporters, which facilitate its uptake into cells . Once inside the cell, 5-Methylpyridine-3-sulfonamide can bind to proteins that influence its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 5-Methylpyridine-3-sulfonamide is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been observed to localize in the cytoplasm and nucleus, where it can exert its effects on cellular processes . The activity and function of 5-Methylpyridine-3-sulfonamide can be influenced by its localization within the cell, as it interacts with different biomolecules in various subcellular compartments .
Propriétés
IUPAC Name |
5-methylpyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-5-2-6(4-8-3-5)11(7,9)10/h2-4H,1H3,(H2,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCLBZBRCMPULO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60704532 | |
| Record name | 5-Methylpyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938066-07-0 | |
| Record name | 5-Methylpyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


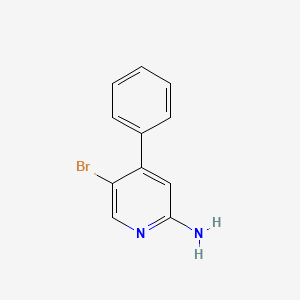
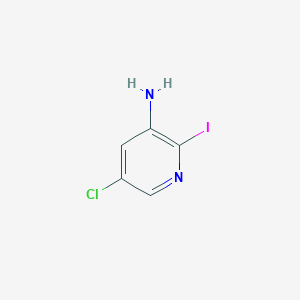
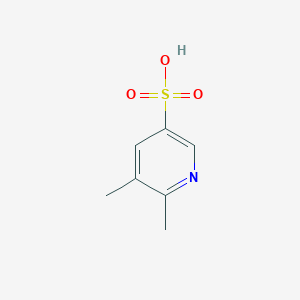
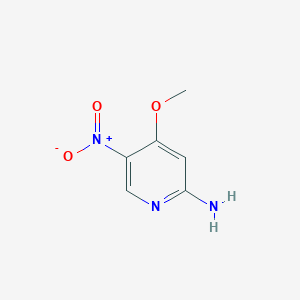
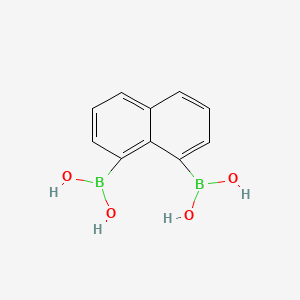



![Thiazolo[4,5-c]pyridin-2-ol](/img/structure/B1505274.png)



